molecular formula C20H16N2O5S B4695612 (5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B4695612
M. Wt: 396.4 g/mol
InChI Key: AJVXTWCIANLWRV-AUWJEWJLSA-N
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Description

(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxybenzodioxole moiety and a thioxodihydropyrimidine core, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-11-4-3-5-13(6-11)22-19(24)14(18(23)21-20(22)28)7-12-8-16-17(27-10-26-16)9-15(12)25-2/h3-9H,10H2,1-2H3,(H,21,23,28)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVXTWCIANLWRV-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC4=C(C=C3OC)OCO4)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process. One common method includes the condensation of 6-methoxy-1,3-benzodioxole-5-carbaldehyde with 1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thioxo group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzodioxole moiety, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of a methoxybenzodioxole moiety and a thioxodihydropyrimidine core. This structural uniqueness imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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